molecular formula C16H21NO B7510555 N-(4-phenylcyclohexyl)cyclopropanecarboxamide

N-(4-phenylcyclohexyl)cyclopropanecarboxamide

Cat. No. B7510555
M. Wt: 243.34 g/mol
InChI Key: BVJXDOSKBSIWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylcyclohexyl)cyclopropanecarboxamide, commonly known as PCPCA, is a synthetic compound that belongs to the family of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. PCPCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

PCPCA acts as a non-competitive antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory formation. By blocking the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, PCPCA reduces the influx of calcium ions into the neurons, which leads to a decrease in the excitability of the neurons. This mechanism of action is similar to that of other N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists, such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
PCPCA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. PCPCA has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

PCPCA has several advantages for laboratory experiments. It is a potent and selective antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which allows for precise modulation of neuronal activity. It has also been shown to have a low toxicity profile in animal models. However, PCPCA has several limitations, including its poor solubility in water and its short half-life in vivo.

Future Directions

There are several future directions for research on PCPCA. One area of research is the development of more potent and selective N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists based on the structure of PCPCA. Another area of research is the investigation of the potential therapeutic applications of PCPCA in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the development of novel drug delivery systems for PCPCA could enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of PCPCA involves the reaction between 4-phenylcyclohexanone and cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The resulting product is then purified using column chromatography to obtain pure PCPCA. This synthesis method has been optimized to produce high yields of PCPCA with high purity.

Scientific Research Applications

PCPCA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. PCPCA has also been studied for its potential analgesic effects in chronic pain conditions.

properties

IUPAC Name

N-(4-phenylcyclohexyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(14-6-7-14)17-15-10-8-13(9-11-15)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJXDOSKBSIWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylcyclohexyl)cyclopropanecarboxamide

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